N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Core: Starting with 2-aminothiophenol and reacting it with methoxy-substituted benzaldehyde under acidic conditions to form the benzothiazole ring.
Formation of the Tetrahydropyran Ring: Using a cyclization reaction involving a suitable diol and an acid catalyst.
Coupling Reaction: Coupling the benzothiazole derivative with the tetrahydropyran derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could yield a fully reduced amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for diseases like cancer or neurodegenerative disorders.
Industry: As an intermediate in the synthesis of dyes, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Tetrahydropyran Derivatives: Compounds like tetrahydropyran-4-carboxylic acid and its esters.
Uniqueness
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole or tetrahydropyran derivatives.
Properties
Molecular Formula |
C21H22N2O4S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C21H22N2O4S/c1-25-15-5-3-14(4-6-15)21(9-11-27-12-10-21)19(24)23-20-22-17-8-7-16(26-2)13-18(17)28-20/h3-8,13H,9-12H2,1-2H3,(H,22,23,24) |
InChI Key |
CTYYXIBLPKVFLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
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